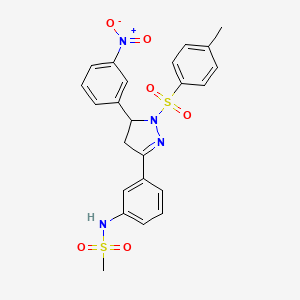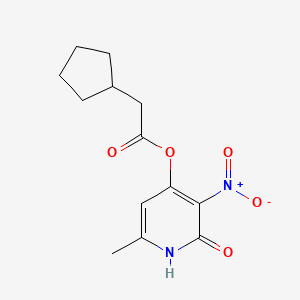![molecular formula C22H18ClFO2S B2633809 3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one CAS No. 303091-31-8](/img/structure/B2633809.png)
3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one, also known as 4-Chloro-4-fluoro-3-methoxybenzenesulfonyl-1-propene, is a novel compound that has recently been gaining attention in the scientific community due to its potential applications in research and development. This compound has been used in the synthesis of various compounds, such as derivatives of benzene, and has been studied for its potential applications in drug research, biochemistry, and physiology.
Scientific Research Applications
1. Molecular Structure, FT-IR, and Hyperpolarizability Analysis
The compound (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a similar derivative, was synthesized and analyzed using various spectroscopic techniques. The study determined the molecular structure, vibrational wavenumbers, and first-order hyperpolarizability, indicating the compound's potential application in nonlinear optics. The study also provided insights into the molecule's stability through NBO analysis and identified electron density transfer within the molecular structure through HOMO-LUMO transition analysis. The negative charge was observed to cover the CO group, and the positive region was over the phenyl rings in the MEP analysis (Najiya et al., 2014).
Crystal Structures and Hirshfeld Surface Studies
2. Synthesis and Crystal Structures of Chalcone Derivatives
The study conducted synthesis and characterization of chalcone derivatives similar to the compound , revealing their crystal structures and stabilizing interactions. The intra-molecular hydrogen bond C-H⋯O and weak intermolecular interactions like C-O⋯π and C-F⋯π were observed, contributing to the stability of the crystal structure. The Hirshfeld surfaces analysis provided quantification of these interactions, highlighting the compound's potential in designing materials with specific intermolecular interactions (Salian et al., 2018).
Synthesis and Antimicrobial Activity
3. Synthesis and Antimicrobial Activity of Triazole Derivatives
Novel compounds containing the core structure of interest were synthesized, and their antimicrobial activity was evaluated. This indicates the potential use of such compounds in developing new antimicrobial agents, with their structures confirmed by various spectroscopic techniques (Nagamani et al., 2018).
Spectroscopic and Quantum Chemical Analysis
4. Spectroscopic and Quantum Chemical Calculations
The bioactive molecule containing a similar structure was analyzed using quantum chemical methods and vibrational spectral techniques. The study included analysis of the biological functions like antimicrobial activity and molecular docking to understand interactions with different proteins. The characterization provided insights into the non-covalent interactions, molecular orbital analysis, and local reactivity properties, indicating the potential applications in pharmaceuticals and material sciences (Viji et al., 2020).
properties
IUPAC Name |
3-(4-chlorophenyl)-3-(4-fluorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFO2S/c1-26-19-10-4-15(5-11-19)21(25)14-22(16-2-6-17(23)7-3-16)27-20-12-8-18(24)9-13-20/h2-13,22H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMGWSRFYXIWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate](/img/no-structure.png)
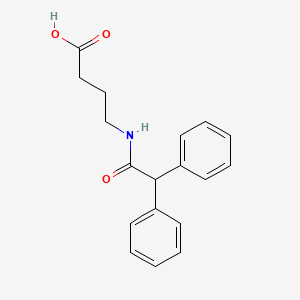
![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2633731.png)

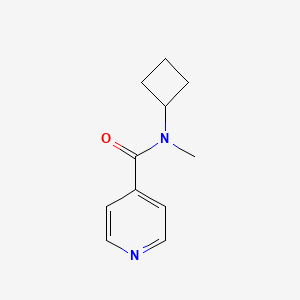

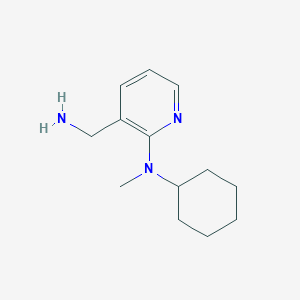
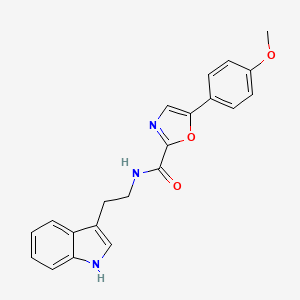
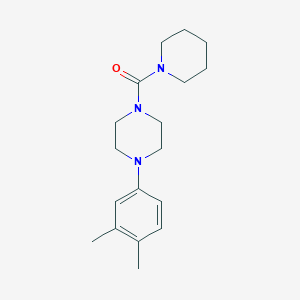
![6-bromo-3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B2633741.png)
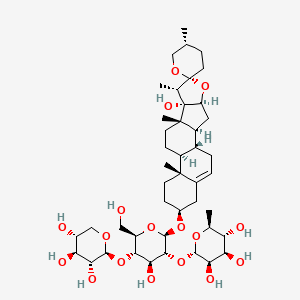
![4-benzyl-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2633746.png)
